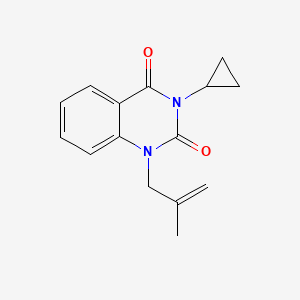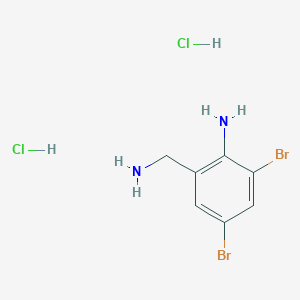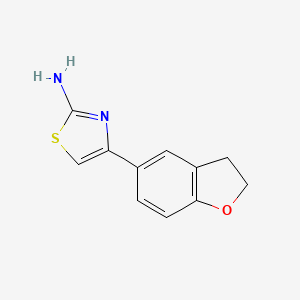![molecular formula C22H19N5O2 B2596283 8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923489-78-5](/img/structure/B2596283.png)
8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a purine ring . These types of compounds are often found in a wide range of biological and pharmacological contexts .
Molecular Structure Analysis
The compound likely contains a fused heterocyclic ring system, which is a common feature in many biologically active compounds . It also appears to contain a pyrimidine and an imidazole ring, which are components of purines .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Researchers synthesized derivatives containing the pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy groups. These compounds were then tested in vitro against various cancer cell lines. Notably, some of the newly synthesized derivatives demonstrated good to moderate anticancer activity, with most showing effectiveness against renal cancer cell lines .
Antibacterial Properties
While not as extensively studied as its anticancer potential, this compound’s antibacterial properties have also been explored. Semisynthetic derivatives were evaluated against standard strains of Staphylococcus aureus (including Methicillin-resistant S. aureus) using the broth dilution method. Further investigations could shed light on its antibacterial mechanisms and potential applications .
Other Pharmacological Activities
Beyond cancer and antibacterial research, pyrazolo[3,4-d]pyrimidines have been associated with various pharmacological effects:
Propiedades
IUPAC Name |
6-(2,5-dimethylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-13-9-10-14(2)16(11-13)27-17(15-7-5-4-6-8-15)12-26-18-19(23-21(26)27)25(3)22(29)24-20(18)28/h4-12H,1-3H3,(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZESBLPVZHKRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

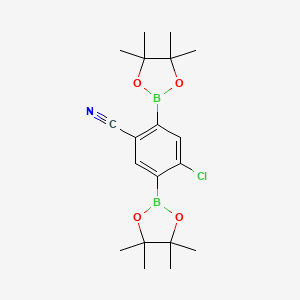
![Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2596204.png)
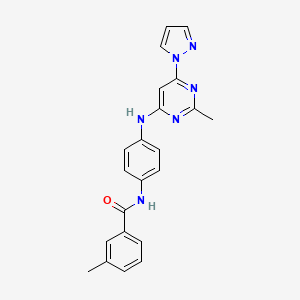
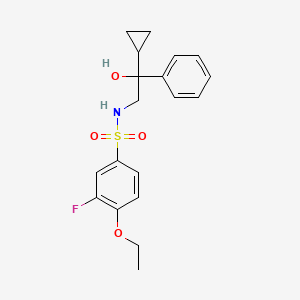
![1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole](/img/structure/B2596208.png)
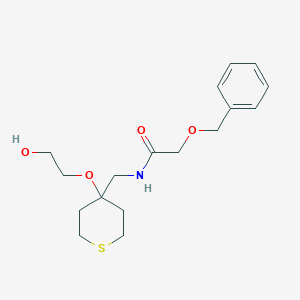
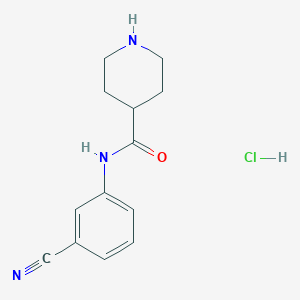
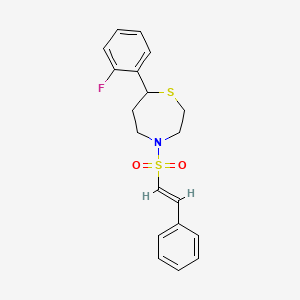
![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)
![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)
![[4-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2596219.png)
